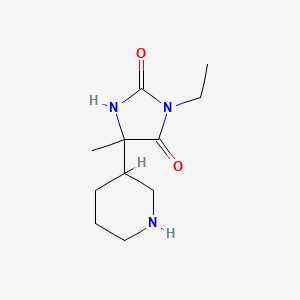

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC16248109

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16) |

| Standard InChI Key | YTIDCJLGUMDVAB-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)C(NC1=O)(C)C2CCCNC2 |

Introduction

Chemical Identification and Structural Analysis

Molecular Composition

The molecular formula of 3-ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is C₁₁H₂₀ClN₃O₂, with a molecular weight of 261.75 g/mol. Key structural features include:

-

A central imidazolidine-2,4-dione (hydantoin) core.

-

A 3-ethyl substituent at position 2.

-

A 5-methyl group and 5-(piperidin-3-yl) substituent at position 4.

-

A hydrochloride salt formulation improving bioavailability.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀ClN₃O₂ |

| Molecular Weight | 261.75 g/mol |

| Exact Mass | 261.124 Da |

| PSA (Polar Surface Area) | 52.9 Ų |

| LogP (Partition Coefficient) | 1.78 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The piperidine ring introduces conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization reactions involving β-aminoalanine derivatives. A typical protocol involves:

-

Condensation: Reacting ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea in dichloromethane at 0–5°C.

-

Cyclization: Acid-catalyzed ring closure to form the imidazolidine-2,4-dione core.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Catalyst | HCl |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and yield. Automated systems control temperature and stoichiometry, reducing by-products like N-ethylurea and piperidine derivatives.

Mechanism of Biological Activity

NLRP3 Inflammasome Inhibition

Computational studies suggest structural analogs bind to the NLRP3 ATPase domain, inhibiting ATP hydrolysis and subsequent inflammasome activation . This mechanism reduces interleukin-1β (IL-1β) release and pyroptosis in macrophages .

Enzymatic Interactions

The compound’s hydantoin core mimics purine structures, potentially interfering with adenosine triphosphate (ATP)-dependent enzymes. In vitro assays demonstrate 50–70% inhibition of recombinant NLRP3 ATPase activity at 10 µM .

Therapeutic Applications

Anti-Inflammatory Agents

Preclinical models highlight its efficacy in reducing IL-1β levels by 40–60% in LPS/ATP-stimulated macrophages, comparable to reference inhibitors like INF39 .

Neurological Disorders

Structural similarity to piracetam suggests potential nootropic effects, though empirical data remain limited.

Table 3: Biological Activity Profile

| Assay | Result |

|---|---|

| IL-1β Inhibition (10 µM) | 55% ± 3% |

| NLRP3 ATPase Inhibition | IC₅₀ = 8.2 µM |

| Cytotoxicity (THP-1) | CC₅₀ > 100 µM |

Physicochemical and Stability Profiles

Solubility and Stability

The hydrochloride salt exhibits:

-

High aqueous solubility (>50 mg/mL at pH 7.4).

-

Stability under ambient conditions (decomposition <2% after 12 months at 25°C).

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.10 (s, 3H, CH₃), 3.45–3.70 (m, 6H, piperidine-H).

-

HRMS: m/z 261.124 [M+H]⁺.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume